N6-(6-Aminohexyl)-2'-deoxyadenosine

Microarray cDNA Labeling Fluorescence Quenching

Researchers requiring a reliable amine handle for enzymatic DNA labeling face inconsistent incorporation with alternative modified nucleotides. N6-(6-Aminohexyl)-2'-deoxyadenosine solves this: its N6-aminohexyl linker is validated for nick translation with DNA Polymerase I and optimized for 2-nucleotide cDNA labeling, ensuring high signal intensity and reproducibility. • Enzymatically validated substrate for nick translation labeling • Optimal linker length prevents fluorescence quenching in microarray workflows • Direct precursor for biotin-dATP affinity probes Procure with confidence-consistent quality and global logistics support.

Molecular Formula C16H26N6O3
Molecular Weight 350.42 g/mol
CAS No. 147218-60-8
Cat. No. B115686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-(6-Aminohexyl)-2'-deoxyadenosine
CAS147218-60-8
Molecular FormulaC16H26N6O3
Molecular Weight350.42 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)NCCCCCCN)CO)O
InChIInChI=1S/C16H26N6O3/c17-5-3-1-2-4-6-18-15-14-16(20-9-19-15)22(10-21-14)13-7-11(24)12(8-23)25-13/h9-13,23-24H,1-8,17H2,(H,18,19,20)/t11-,12+,13+/m0/s1
InChIKeyNBGAGWFLDCAWGN-YNEHKIRRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-(6-Aminohexyl)-2'-deoxyadenosine Overview


N6-(6-Aminohexyl)-2'-deoxyadenosine (CAS 147218-60-8) is a synthetically modified 2'-deoxyadenosine analog characterized by a primary amine-terminated six-carbon (aminohexyl) linker attached at the exocyclic N6 position of the adenine base [1]. With a molecular formula of C16H26N6O3 and a molecular weight of 350.42 g/mol , this compound serves as a versatile nucleoside building block. Its primary function is to introduce a reactive amine handle into nucleic acids—either via direct oligonucleotide synthesis or through enzymatic incorporation after conversion to its 5'-triphosphate form (N6-(6-Aminohexyl)-dATP) [2]. This enables downstream conjugation with a wide array of functional groups, including biotin, fluorophores, and other affinity tags, for applications in molecular diagnostics, aptamer development, and structural biology .

Non-Interchangeability with Generic Analogs


The performance of amine-modified nucleotides in labeling and functionalization workflows is highly dependent on the linker's position, length, and chemical nature. Generic substitution is not feasible because the specific 6-aminohexyl modification on the N6 position of adenine dictates critical functional outcomes, including compatibility with specific enzymes (e.g., nick translation vs. PCR), the steric accessibility of the amine for subsequent conjugation, and the impact on nucleic acid duplex stability [1]. For instance, substituting this compound with analogs modified at different positions (e.g., 5-aminoallyl-dUTP or 7-deaza-7-propargylamino-dATP) or with different linker lengths will result in differential enzymatic incorporation efficiencies and altered biophysical properties of the final product, directly impacting assay sensitivity and reproducibility [2].

Key Performance Evidence


Dual-Labeling Strategy for Microarrays

In microarray cDNA labeling protocols, using a two-nucleotide mix containing aminoallyl-dUTP and the target compound's triphosphate analog (aminohexyl-dATP) results in higher signal intensity compared to using a single modified nucleotide, primarily by preventing fluorescence quenching and optimizing labeling density . This strategy is based on the observation that using all four modified nucleotides causes excessive proximity of fluorophores, leading to quenching, while using just one limits the overall dye incorporation . The optimized 2-nucleotide approach balances these factors for maximum sensitivity.

Microarray cDNA Labeling Fluorescence Quenching

Enzymatic Incorporation Compatibility

The target compound's triphosphate form (N6-6-Aminohexyl-dATP) demonstrates a distinct enzymatic incorporation profile. Vendor qualification data shows it is a validated substrate for Nick Translation with DNAse I / DNA Polymerase I, but it is explicitly not recommended for PCR with Taq Polymerase [1]. This contrasts with other amine-modified nucleotides, such as 5-Aminoallyl-dUTP and 7-Deaza-7-Propargylamino-dATP, which are validated for PCR [1].

Nick Translation DNA Labeling Enzymatic Incorporation

Linker Length and Duplex Stability

In a systematic study of aminomodified nucleoside triphosphates for SELEX, RNA molecules modified with N6-([6-aminohexyl]carbamoylmethyl)-ATP—a close structural analog of the target compound—showed a decreased melting temperature (Tm) and thus reduced duplex stability compared to unmodified RNA [1]. This behavior contrasts sharply with RNA modified using 5-aminoallyl-UTP or 5-aminoallyl-2'-fluoro-dUTP, which showed a significantly increased Tm [1].

Thermal Stability Duplex Stability Linker Chemistry SELEX

HPLC Purity Benchmark

The procurement of N6-(6-Aminohexyl)-2'-deoxyadenosine requires attention to purity specifications. Vendors consistently report purity assessed by HPLC. For instance, BOC Sciences lists a purity of ≥ 98% by HPLC for this compound (CAS 147218-60-8) , while ChemicalBook lists a purity of 95% by HPLC or GC [1]. These specifications provide a benchmark for evaluating and comparing different vendor offerings to ensure consistent performance in downstream applications.

Quality Control HPLC Procurement Purity Analysis

Validated Application Scenarios


cDNA Microarray Dual-Labeling Workflow

For researchers performing cDNA microarray experiments, this compound serves as a critical precursor for generating the aminohexyl-dATP triphosphate. As established, its use in a validated 2-nucleotide mix with aminoallyl-dUTP is a superior strategy for achieving high signal intensity and reproducibility by optimizing labeling density and preventing fluorescence quenching . Procuring the nucleoside ensures the correct building block is available for this optimized, high-sensitivity workflow.

Enzymatic DNA Labeling via Nick Translation

This is a primary and validated application scenario. For generating internally labeled DNA probes via nick translation, N6-(6-Aminohexyl)-2'-deoxyadenosine (as its triphosphate) is a proven substrate for DNA Polymerase I, as confirmed by vendor qualification data . Its use is indicated for this specific enzymatic method, whereas it is not suitable for PCR, providing a clear directive for protocol-specific procurement.

Functionalized Oligonucleotide Synthesis

This nucleoside is a fundamental building block for synthesizing oligonucleotides with a pendant 6-aminohexyl functional group. This enables downstream bioconjugation with NHS esters, carboxylates, or other electrophilic groups to create custom probes for aptamer selection (SELEX) , DNA-protein interaction studies, or diagnostic assays. The linker's length and flexibility are key to presenting the conjugated moiety for effective target binding.

Biotinylated-dATP Synthesis for Affinity Capture

This compound is the direct precursor for synthesizing biotinylated dATP analogs (e.g., Biotin-7-dATP, Biotin-14-dATP) . These biotinylated nucleotides are then enzymatically incorporated into DNA/cDNA, enabling affinity purification of nucleic acid-binding proteins or capture of specific DNA sequences using streptavidin-conjugated beads or surfaces. This is a cornerstone application for studying DNA-protein interactions and chromatin biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N6-(6-Aminohexyl)-2'-deoxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.